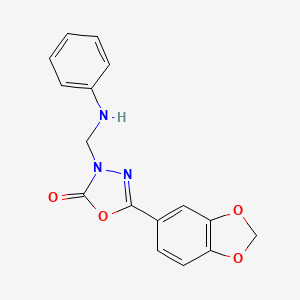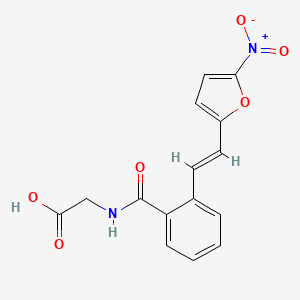
2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrofuran moiety in the structure imparts significant antimicrobial properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid.
Vinylation: The nitrofuran derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Amidation: The vinylated nitrofuran is reacted with benzoyl chloride to form the benzamido derivative.
Acetylation: Finally, the benzamido derivative is acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Nitric acid, acetic anhydride, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted vinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial properties and is used in the study of bacterial resistance mechanisms.
Medicine: Potential use as an antimicrobial agent to combat multi-drug resistant pathogens.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The antimicrobial activity of 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is primarily due to the presence of the nitrofuran moiety, which targets bacterial enzymes and disrupts their normal function. The compound interferes with the bacterial DNA synthesis and repair mechanisms, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Exhibits similar antimicrobial properties but with a different mechanism of action.
2-[(5-nitrofuran-2-yl)formamido]acetic acid: Another nitrofuran derivative with antimicrobial activity.
Uniqueness
2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is unique due to its specific structure, which combines the antimicrobial properties of the nitrofuran moiety with the versatility of the vinyl and benzamido groups
Propiedades
Fórmula molecular |
C15H12N2O6 |
|---|---|
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
2-[[2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C15H12N2O6/c18-14(19)9-16-15(20)12-4-2-1-3-10(12)5-6-11-7-8-13(23-11)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19)/b6-5+ |
Clave InChI |
AASZYQQFJGBXPN-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


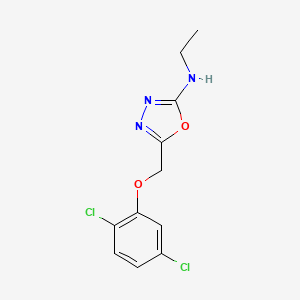

![(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918484.png)
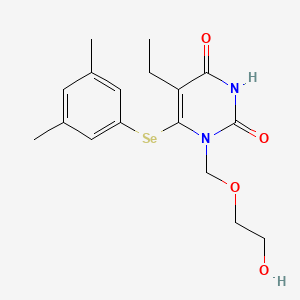
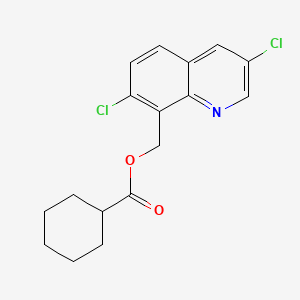
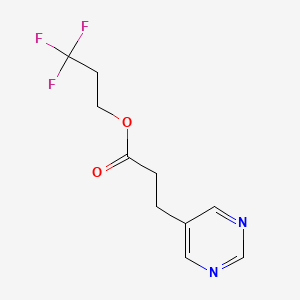

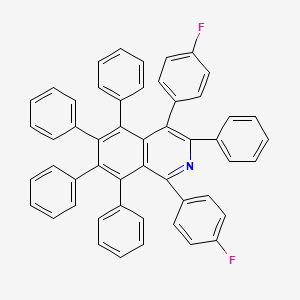
![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)
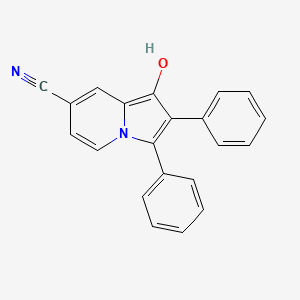
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)
